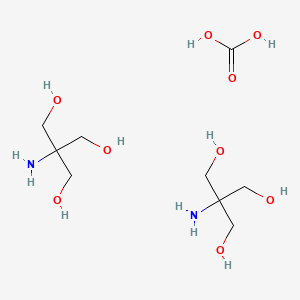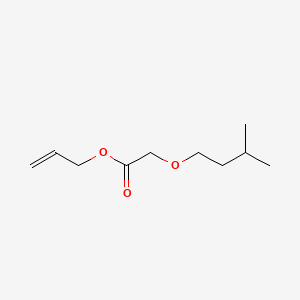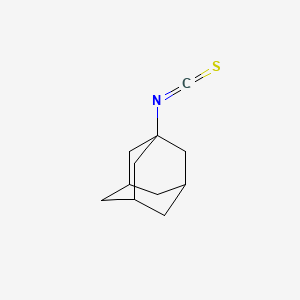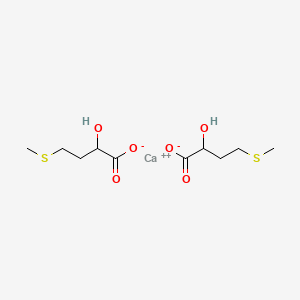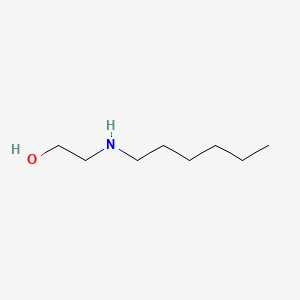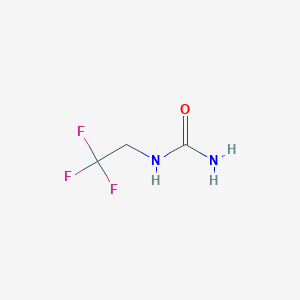
N-(2,2,2-trifluoroethyl)urea
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(2,2,2-trifluoroethyl)urea and related compounds often involves the reaction of specific isocyanates with amines or other nitrogen-containing compounds. A notable method includes using bis(2,2,2-trifluoroethyl) carbonate as a condensing agent in a one-pot synthesis approach, facilitating the creation of a diverse library of ureas without requiring special conditions for temperature control or the order of addition (Bogolubsky et al., 2014).
Molecular Structure Analysis
The molecular structure of N-(2,2,2-trifluoroethyl)urea derivatives has been determined through techniques such as single-crystal X-ray diffraction. These studies reveal that the urea group typically adopts a planar configuration, which can be nearly coplanar with adjacent rings, facilitated by intramolecular N-H...O hydrogen bonds. This structural arrangement is crucial for understanding the compound's reactivity and interactions (Li-Qiao Shi, 2011).
Chemical Reactions and Properties
N-(2,2,2-trifluoroethyl)urea undergoes various chemical reactions, leading to the formation of diverse derivatives. For instance, reactions with perfluoroisobutene (PFIB) have been described for producing 3,3,3-trifluoroethyl isocyanate, which is further used for synthesizing carbamates and ureas. These reactions underscore the compound's versatility in chemical synthesis and its potential for generating compounds with biological activity (Luzina & Popov, 2015).
Applications De Recherche Scientifique
Fertilizer Efficiency and Environmental Impact
N-(2,2,2-trifluoroethyl)urea and related compounds play a significant role in agriculture, particularly in enhancing fertilizer efficiency and reducing environmental impact. Research has shown that certain urea derivatives, like N-(n-butyl)thiophosphoric triamide (NBPT), are effective urease inhibitors. These inhibitors are used to reduce the volatilization of ammonia from urea-based fertilizers, thereby improving nitrogen utilization by crops and reducing environmental pollution. For instance, the inclusion of NBPT in fertilizers has been found to reduce ammonia emissions significantly and net emissions of nitrous oxide and nitric oxide, which are potent greenhouse gases (Abalos et al., 2012). Similarly, studies indicate that such inhibitors can improve crop yield and nitrogen uptake, although these increases are not always statistically significant (Sanz-Cobeña et al., 2008).
Advances in Urea-Based Metal Complexes
Ureas, including trifluoroethyl-substituted ureas, are explored in the field of metal complexes. These complexes have shown potential in various applications such as biological activities, sensor properties, optical nonlinear properties, corrosion inhibition, and catalytic activities. This diverse range of applications stems from the unique ligating properties of ureas and thioureas, enabling them to form complex compounds with transition metals (Mohapatra et al., 2019).
Urea in Energy Supply
Urea, including its derivatives, has been recognized for its potential as a hydrogen carrier, which could be crucial for sustainable and long-term energy supply. Its abundance, stability, non-toxicity, and ease of transport and storage make it an attractive option in this context. The feasibility of utilizing urea as a hydrogen carrier has been supported by scientific research, indicating its potential for rapid implementation in applications such as fuel cells (Rollinson et al., 2011).
Synthetic Applications in Chemistry
N-(2,2,2-trifluoroethyl)urea and its derivatives are also utilized in chemical synthesis. For example, bis(2,2,2-trifluoroethyl) carbonate has been used as a condensing agent in the one-pot parallel synthesis of unsymmetrical aliphatic ureas. This process is advantageous for its simplicity and versatility, allowing for the synthesis of a wide range of urea compounds without the need for stringent control over conditions like temperature and rate of addition (Bogolubsky et al., 2014).
Environmental Impact Studies
The use of urea and its derivatives in agriculture has necessitated studies on their environmental impact, particularly regarding water quality in lakes and other bodies of water. Experiments have demonstrated that pollution with urea can degrade water quality, especially in phosphorus-rich lakes, by promoting the growth of harmful algal blooms and increasing the concentration of toxins like microcystin (Finlay et al., 2010).
Plant Nutrition and Soil Science
In the context of plant nutrition and soil science, urea derivatives are critical in understanding and enhancing nutrient uptake in plants. Studies have focused on the transport of urea in plants, identifying specific proteins involved in this process. For example, research on Arabidopsis has isolated genes responsible for urea transport, providing insights into how plants manage urea as a nitrogen source and its movement across different cellular compartments (Liu et al., 2003).
Safety And Hazards
Propriétés
IUPAC Name |
2,2,2-trifluoroethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3N2O/c4-3(5,6)1-8-2(7)9/h1H2,(H3,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHCMKXZLFVXRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10290950 | |
| Record name | N-(2,2,2-Trifluoroethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10290950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2,2-trifluoroethyl)urea | |
CAS RN |
819-60-3 | |
| Record name | 819-60-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71978 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2,2,2-Trifluoroethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10290950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




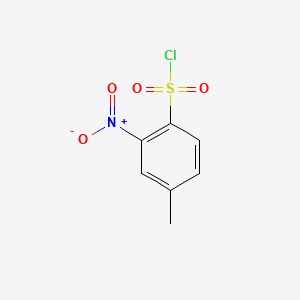
![[1,1':4',1''-Terphenyl]-4-carbonitrile, 4''-pentyl-](/img/structure/B1266686.png)


